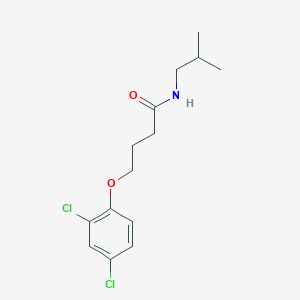

4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide, commonly known as 'Dicamba', is a selective herbicide widely used for controlling broadleaf weeds in various crops. It belongs to the benzoic acid family of herbicides and has been used for over 50 years to control weeds in agricultural fields. Dicamba is a white crystalline solid with a molecular formula of C12H19Cl2NO3 and a molecular weight of 294.20 g/mol.

Mecanismo De Acción

Dicamba works by disrupting the normal growth and development of plants by mimicking the natural plant hormone auxin. It causes uncontrolled growth in the plant, leading to its death. Dicamba is a systemic herbicide, meaning it is absorbed by the plant and moves throughout its tissues.

Efectos Bioquímicos Y Fisiológicos

Dicamba has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and protein synthesis. It also affects the expression of genes involved in plant growth and development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba is a widely used herbicide in the agricultural industry, and its efficacy has been well established. Its use in lab experiments allows for the study of its mechanism of action and its effects on plant physiology and biochemistry. However, the use of dicamba in lab experiments requires caution, as it can be toxic to non-target species and can have unintended effects on the environment.

Direcciones Futuras

Future research on dicamba could focus on developing new formulations that are more effective and less toxic to non-target species. Studies could also investigate the use of dicamba in combination with other herbicides to improve its efficacy. Additionally, research could explore the potential use of dicamba in controlling invasive plant species in natural habitats.

Métodos De Síntesis

Dicamba is synthesized by reacting 2,4-dichlorophenol with isobutyric anhydride in the presence of a catalyst to form 4-(2,4-dichlorophenoxy)butyric acid. This intermediate is then reacted with isobutylamine to form the final product, 4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide.

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its use as a herbicide in various crops, including soybeans, cotton, and corn. It is effective in controlling broadleaf weeds such as pigweed, lambsquarters, and velvetleaf. Dicamba has also been studied for its potential use in controlling invasive plant species in natural habitats.

Propiedades

Número CAS |

5347-81-9 |

|---|---|

Nombre del producto |

4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |

Fórmula molecular |

C14H19Cl2NO2 |

Peso molecular |

304.2 g/mol |

Nombre IUPAC |

4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |

InChI |

InChI=1S/C14H19Cl2NO2/c1-10(2)9-17-14(18)4-3-7-19-13-6-5-11(15)8-12(13)16/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,17,18) |

Clave InChI |

QZXLYJBNAMMETI-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |

SMILES canónico |

CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)